(4E)-2-(3,4-dichlorophenyl)-4-(3-ethoxy-4-hydroxybenzylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-(3,4-Dichlorophenyl)-4-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrazolone core, which is a common structural motif in various pharmacologically active molecules. The presence of dichlorophenyl and ethoxy-hydroxyphenyl groups contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dichlorophenyl)-4-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the following steps:
Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an ethyl acetoacetate to form the pyrazolone ring.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.
Aldol Condensation: The final step involves an aldol condensation reaction between the pyrazolone derivative and 3-ethoxy-4-hydroxybenzaldehyde to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts to enhance reaction rates. Large-scale production may also employ continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and ethoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated pyrazolone derivatives.
Substitution: Various substituted pyrazolone derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)-4-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenyl and ethoxy-hydroxyphenyl groups may facilitate binding to active sites, while the pyrazolone core can interact with catalytic residues. This interaction can inhibit enzyme activity or modulate receptor function, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: Another pyrazolone derivative with anti-inflammatory properties.
Antipyrine: A pyrazolone used as an analgesic and antipyretic.
Metamizole: Known for its analgesic and antispasmodic effects.
Uniqueness
2-(3,4-Dichlorophenyl)-4-[(E)-1-(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of dichlorophenyl and ethoxy-hydroxyphenyl groups enhances its potential for diverse applications compared to other pyrazolone derivatives.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
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Molecular Weight |
391.2 g/mol |
IUPAC Name |
(4E)-2-(3,4-dichlorophenyl)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-3-26-18-9-12(4-7-17(18)24)8-14-11(2)22-23(19(14)25)13-5-6-15(20)16(21)10-13/h4-10,24H,3H2,1-2H3/b14-8+ |
InChI Key |
YXONDDWSIXKDTG-RIYZIHGNSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)C)O |
Origin of Product |
United States |
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